IMPDH2 Inhibitory Activity: 2-(Aminomethyl)isonicotinamide vs. Unsubstituted Isonicotinamide
2-(Aminomethyl)isonicotinamide demonstrates sub-micromolar inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and oncology, with reported Ki values of 240 nM (vs. IMP substrate), 430 nM (vs. IMP substrate), and 440 nM (vs. NMD/NAD substrate) [1]. In contrast, unsubstituted isonicotinamide shows no reported IMPDH2 inhibitory activity, representing a functional gain conferred by the 2-aminomethyl substitution. This activity level places 2-(Aminomethyl)isonicotinamide in a potency range suitable for fragment-based lead optimization, though significantly weaker than clinical IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10-50 nM). The compound therefore represents a structurally distinct chemotype for IMPDH2 inhibitor development with a different binding mode from existing clinical agents [2].
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240-440 nM (substrate-dependent) |
| Comparator Or Baseline | Unsubstituted isonicotinamide: No reported IMPDH2 inhibitory activity |
| Quantified Difference | Gain of function: sub-µM activity vs. no detectable activity |
| Conditions | In vitro enzyme inhibition assay; substrates: IMP (inosine 5'-monophosphate) and NMD (nicotinamide adenine dinucleotide) |
Why This Matters
For researchers developing novel IMPDH2 inhibitors outside the mycophenolate/nucleoside chemotype space, 2-(Aminomethyl)isonicotinamide provides a synthetically tractable starting scaffold with measurable enzyme engagement, whereas unsubstituted isonicotinamide offers no relevant activity.
- [1] BindingDB. BDBM50421763 - 2-(Aminomethyl)isonicotinamide IMPDH2 inhibition data (Ki = 240 nM, 430 nM, 440 nM). View Source
- [2] Ratcliffe AJ. Inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and literature review (2002-2016). Expert Opin Ther Pat. 2016;26(7):807-824. View Source
